molecular formula C21H23N5O4S B2909013 3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one CAS No. 1705461-25-1

3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one

Katalognummer: B2909013
CAS-Nummer: 1705461-25-1
Molekulargewicht: 441.51
InChI-Schlüssel: MZNZYEUAVUFOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and possible implications in drug development.

Chemical Structure and Properties

The compound contains several pharmacologically relevant moieties:

  • Benzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
  • Piperidine ring : Associated with various biological activities including analgesic and antipsychotic effects.
  • Oxadiazole ring : Noted for its antimicrobial and anticancer activities.
  • Pyrazine moiety : Contributes to the compound's potential as an anti-infective agent.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole structure can effectively inhibit the growth of various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
29aStaphylococcus aureus0.5 µg/mL
29bMycobacterium tuberculosis0.25 µg/mL
29cEscherichia coli1 µg/mL

These findings suggest that the presence of the oxadiazole and piperidine groups enhances the compound's efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85%
Urease75%

These results indicate that the compound could have applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urease-related infections .

Study on Antitubercular Activity

A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. The most active compounds demonstrated a strong binding affinity to the mycobacterial enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This highlights the potential of compounds similar to our target molecule in combating tuberculosis .

Neuroprotective Effects

Another study evaluated a series of piperidine derivatives for neuroprotective effects. The results indicated that certain modifications to the piperidine structure could enhance neuroprotective activity, suggesting that our compound may also possess similar properties due to its structural components .

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c27-20(8-12-31(28,29)17-6-2-1-3-7-17)26-11-4-5-16(15-26)13-19-24-21(25-30-19)18-14-22-9-10-23-18/h1-3,6-7,9-10,14,16H,4-5,8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZYEUAVUFOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.